1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
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Overview
Description
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride is a chemical compound with the molecular formula C6H12ClN3O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For instance, the reaction between a hydrazide and a methoxyacetic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the oxadiazole ring.
Introduction of the Ethanamine Group: The oxadiazole intermediate can then be reacted with an ethylamine derivative to introduce the ethanamine group. This step often requires the use of a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Products such as formyl or carboxyl derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ethanamine group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole-5-carboxylic acid: Known for its use in the synthesis of various pharmaceuticals.
3-(Methoxymethyl)-1,2,4-oxadiazole: Similar in structure but lacks the ethanamine group, affecting its reactivity and applications.
5-(Methoxymethyl)-1,2,4-oxadiazole-3-carboxamide: Another derivative with different functional groups, leading to distinct chemical properties and uses.
Properties
IUPAC Name |
1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-4(7)6-8-5(3-10-2)9-11-6;/h4H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABDNEVCXQQWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)COC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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